molecular formula C16H13N3O5S B2597686 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 895435-41-3

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2597686
CAS No.: 895435-41-3
M. Wt: 359.36
InChI Key: QOQJXWYTXUTNJH-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound is built on a privileged scaffold known for its diverse biological activities. Benzothiazole derivatives have demonstrated substantial potential in anticancer research, exhibiting potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, and renal carcinomas . The mechanism of action for certain benzothiazole analogues involves metabolic activation by cytochrome P450 enzymes (specifically CYP1A1), leading to the formation of electrophilic species that generate DNA adducts selectively in sensitive tumor cells . Furthermore, the structural motif of a nitrobenzamide linked to a benzothiazole nucleus is a subject of study in the development of novel antioxidants . Research indicates that such compounds can be evaluated for their free radical scavenging capacity using assays like the 1,1-diphenyl-picrylhydrazyl (DPPH) test and ferric reducing antioxidant power (FRAP) . The specific positioning of the nitro group on the benzamide ring is a critical parameter, as studies on positional isomers have shown that it significantly influences the compound's electronic properties, dipole moment, and solid-state arrangement, which in turn can affect its biological interactions and activity . This reagent serves as a key intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds and developing new therapeutic agents with potential antiproliferative and antioxidative properties. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-4-3-5-10(6-9)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQJXWYTXUTNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-aminobenzamide.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Benzothiazole/Thiazole Substituents Benzamide Substituents Notable Features Biological Activity (Reported) Source
Target Compound 5,6-Dimethoxy 3-Nitro Electron-donating methoxy groups; electron-withdrawing nitro group Not explicitly reported -
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-... 6-Methyl Nicotinamide (pyridine-3-carboxamide) Methyl enhances lipophilicity; nicotinamide may modulate receptor binding Antimicrobial (Gram+/Gram- bacteria)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro (thiazole core) 2,4-Difluoro Halogenated benzamide; chloro-thiazole core PFOR enzyme inhibition (anaerobic pathogens)
3-Nitrobenzamide derivatives (e.g., Metabolite A) Hydroxyethyl amine 3-Nitro, hydroxyethyl Nitro group as a pro-drug motif (activated via reduction) Anticancer (hypoxia-selective activity)
N-(Benzothiazol-2-ylcarbamothioyl)benzamides None 2/4-Substituted benzamides + thiourea Thiourea linkage enhances hydrogen-bonding capacity GPCR ligand, kinase inhibitor potential
Key Observations:
  • Electron-Drawing vs. Electron-Donating Groups : The target compound’s 5,6-dimethoxy groups on benzothiazole contrast with methyl () or halogen () substituents in analogs. Methoxy groups may improve solubility and electronic modulation of the benzothiazole ring .
  • Amide Linkage : Unlike thiourea-linked benzothiazoles (), the target’s amide bond may favor stability and specific enzyme interactions, as seen in PFOR inhibition by ’s analog .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 5,6-dimethoxy groups may improve aqueous solubility compared to methyl () or halogen () substituents, though the nitro group could offset this via hydrophobicity .
  • Metabolic Stability : The benzothiazole core is generally resistant to oxidative metabolism, but the nitro group may undergo reduction in vivo, as seen in .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the benzothiazole family, characterized by its unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. The presence of methoxy groups enhances its solubility and may influence its interactions with biological targets.

Chemical Structure and Properties

The compound features a benzothiazole core functionalized with a nitro group and methoxy groups at the 5 and 6 positions. This structural arrangement is significant for its reactivity and biological activity.

Property Description
Molecular Formula C₁₃H₁₃N₃O₄S
Molecular Weight 295.32 g/mol
Solubility Soluble in organic solvents; moderate in water
Functional Groups Benzothiazole, Nitro, Methoxy

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase enzymes and modulation of pro-apoptotic and anti-apoptotic proteins .
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting the integrity of bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines by blocking NF-κB signaling pathways, which could be beneficial in treating inflammatory diseases.

Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

  • Antitumor Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines (e.g., A549 and HCC827) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .
  • Antimicrobial Testing : The compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) that support its potential as an antimicrobial agent .

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on lung cancer cell lines.
    • Methodology : MTS assay was conducted on A549 and HCC827 cells.
    • Results : Significant reduction in cell viability was observed at concentrations above 5 μM, indicating strong antitumor potential.
  • Case Study on Antimicrobial Properties :
    • Objective : Assess effectiveness against common bacterial pathogens.
    • Methodology : Broth microdilution method was employed.
    • Results : The compound exhibited MIC values below 10 μg/mL for both E. coli and S. aureus, highlighting its potential as a therapeutic agent against infections.

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